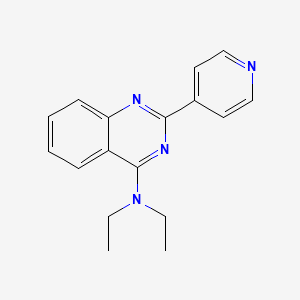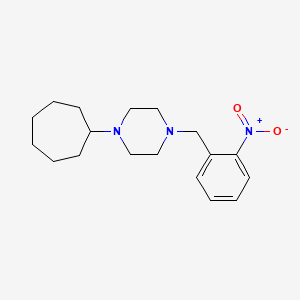
2,6-dichlorobenzyl N-2-furoylglycinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-dichlorobenzyl N-2-furoylglycinate, also known as Cetalkonium Chloride, is a quaternary ammonium compound that is widely used in various scientific research applications. This compound has gained significant attention due to its potent antimicrobial and antiviral properties.
Mécanisme D'action
2,6-dichlorobenzyl N-2-furoylglycinate Chloride acts by disrupting the cell membrane of microorganisms, leading to their death. It also inhibits the replication of viruses by interfering with their protein synthesis. The exact mechanism of action of this compound Chloride is not fully understood, but it is believed to involve the disruption of the lipid bilayer of the cell membrane.
Biochemical and Physiological Effects:
This compound Chloride has been shown to have minimal toxicity and is not absorbed by the body when applied topically. It has been shown to be safe for use in humans and animals. However, prolonged exposure to high concentrations of this compound Chloride can cause skin irritation and allergic reactions.
Avantages Et Limitations Des Expériences En Laboratoire
2,6-dichlorobenzyl N-2-furoylglycinate Chloride has several advantages for use in lab experiments. It is a potent antimicrobial agent that can be used to study the effects of microorganisms on various biological systems. It is also relatively stable and can be easily synthesized in large quantities. However, this compound Chloride has some limitations, such as its potential toxicity and limited solubility in water.
Orientations Futures
There are several future directions for the use of 2,6-dichlorobenzyl N-2-furoylglycinate Chloride in scientific research. One area of interest is the development of new disinfectants and antiseptics based on this compound Chloride. Another area of research is the study of the effects of this compound Chloride on various biological systems, including the immune system and the microbiome. Additionally, the use of this compound Chloride in the development of novel drug delivery systems is an area of increasing interest.
Conclusion:
In conclusion, this compound Chloride is a potent antimicrobial and antiviral agent that has gained significant attention in scientific research. It has several advantages for use in lab experiments, including its stability and potency. However, its potential toxicity and limited solubility in water are some limitations. There are several future directions for the use of this compound Chloride in scientific research, including the development of new disinfectants and antiseptics, the study of its effects on various biological systems, and the development of novel drug delivery systems.
Méthodes De Synthèse
2,6-dichlorobenzyl N-2-furoylglycinate Chloride is synthesized by the reaction of 2,6-dichlorobenzyl chloride with N-2-furoylglycine in the presence of a base, such as sodium hydroxide. The resulting product is then quaternized with a tertiary amine, such as dimethylaminopropylamine, to form the final compound.
Applications De Recherche Scientifique
2,6-dichlorobenzyl N-2-furoylglycinate Chloride has been extensively used in scientific research as an antimicrobial and antiviral agent. It has been shown to be effective against a wide range of microorganisms, including bacteria, fungi, and viruses. This compound Chloride is commonly used in the development of disinfectants, preservatives, and antiseptics.
Propriétés
IUPAC Name |
(2,6-dichlorophenyl)methyl 2-(furan-2-carbonylamino)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO4/c15-10-3-1-4-11(16)9(10)8-21-13(18)7-17-14(19)12-5-2-6-20-12/h1-6H,7-8H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZGQIGWEMZKIJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC(=O)CNC(=O)C2=CC=CO2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-{4-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}propanohydrazide](/img/structure/B5784158.png)


![2-(4-ethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5784192.png)
![2-[5-(4-chloro-2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5784197.png)

![6-ethyl-2-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5784214.png)






![ethyl 2-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate](/img/structure/B5784254.png)